3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a methylphenyl group, and a benzenesulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole typically involves multiple steps One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-methylphenyl)-1,2,4-oxadiazole: Lacks the benzenesulfonylmethyl group, resulting in different chemical properties and applications.
5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with variations in the substituent groups, leading to distinct reactivity and uses.
Uniqueness
3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(2)12-16-8-10-17(11-9-16)26(23,24)13-19-21-20(22-25-19)18-7-5-4-6-15(18)3/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFOYZGNGBUMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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